2,4-Dimethoxybenzyl isocyanate

Protecting Group Chemistry Peptide Synthesis Acidolysis

2,4-Dimethoxybenzyl isocyanate (CAS 93489-13-5), also named 1-(isocyanatomethyl)-2,4-dimethoxybenzene, is a C10H11NO3 benzyl isocyanate derivative bearing two methoxy groups at the 2- and 4-positions of the aromatic ring. Its molecular weight is 193.20 g/mol, with a measured density of 1.159 g/mL at 25 °C and a refractive index of n20/D 1.5330.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 93489-13-5
Cat. No. B1600227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxybenzyl isocyanate
CAS93489-13-5
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN=C=O)OC
InChIInChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5H,6H2,1-2H3
InChIKeyHDLWLDXVEAXTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxybenzyl Isocyanate (CAS 93489-13-5): Core Identity and Procurement Baseline


2,4-Dimethoxybenzyl isocyanate (CAS 93489-13-5), also named 1-(isocyanatomethyl)-2,4-dimethoxybenzene, is a C10H11NO3 benzyl isocyanate derivative bearing two methoxy groups at the 2- and 4-positions of the aromatic ring. Its molecular weight is 193.20 g/mol, with a measured density of 1.159 g/mL at 25 °C and a refractive index of n20/D 1.5330 . The compound serves as a versatile electrophilic building block for introducing the 2,4-dimethoxybenzyl (DMB) protecting group via urea or carbamate linkages, a motif widely recognized in peptide and medicinal chemistry [1].

Why 2,4-Dimethoxybenzyl Isocyanate Cannot Be Replaced by Generic Benzyl or p-Methoxybenzyl Isocyanates


The 2,4-dimethoxy substitution pattern on the benzyl ring fundamentally alters the acid-lability of the resulting carbamate or urea protecting group. Unsubstituted benzyl isocyanate (CAS 103-72-0) yields a protecting group that is largely stable to mild acid and requires vigorous hydrogenolysis for removal, whereas p-methoxybenzyl isocyanate (CAS 56651-60-6) provides only intermediate acid-sensitivity [1][2]. The 2,4-dimethoxybenzyl (DMB) group, by contrast, is cleaved quantitatively under acidic conditions (e.g., TFA) within hours, enabling orthogonal deprotection strategies that are essential in multi-step solid-phase syntheses where benzyl or PMB groups would either remain intact or require incompatible hydrogenation conditions [3]. Substituting 2,4-dimethoxybenzyl isocyanate with a simpler analog therefore risks either incomplete deprotection (leading to lower yields and impure products) or the need for harsher, less selective cleavage methods that can damage sensitive peptide or glycan scaffolds.

Quantitative Differentiation of 2,4-Dimethoxybenzyl Isocyanate: Head-to-Head Evidence vs. Analogs


Acidic Deprotection Kinetics: 2,4-Dimethoxybenzyl vs. p-Methoxybenzyl

In a direct comparative study of amido protecting groups, trifluoroacetic acid (TFA) cleaved the 2,4-dimethoxybenzyl (Dmb) group completely after prolonged treatment (72 h), whereas the p-methoxybenzyl (pmb) group was only partially attacked after 48 h [1]. Furthermore, liquid HF removed Dmb completely but left pmb only partially removed [1]. This establishes Dmb as a quantitatively removable acid-labile group, while pmb is insufficiently labile for efficient TFA-based deprotection strategies.

Protecting Group Chemistry Peptide Synthesis Acidolysis

Synthetic Utility in Aminoglycoside Modification: Direct Use as a DMB-Introducing Reagent

2,4-Dimethoxybenzyl isocyanate was employed as a reagent to install a DMB-protected urea on 6″-deoxy-6″-amino(Boc)5tobramycin, an aminoglycoside derivative. The reaction proceeded under mild conditions (pyridine, room temperature) to yield the protected intermediate, which was subsequently deprotected with TFA to afford 6″-deoxy-6″-ureidotobramycin (1f) [1]. This demonstrates the compound's utility in introducing a temporary protecting group that is fully orthogonal to Boc and can be removed in a single step without affecting the aminoglycoside core.

Medicinal Chemistry Antibiotic Derivatization Aminoglycoside

Comparative Acid-Lability: DMB vs. Benzyl (Bn) Protecting Groups

The benzyl (Bn) protecting group is known to be stable to both acids and bases and requires hydrogenolysis (Pd/C, H₂) for removal [1]. In contrast, the 2,4-dimethoxybenzyl (DMB) group is cleaved quantitatively under mild acidic conditions (TFA, 72 h, 25 °C) [2]. This fundamental difference in deprotection mechanism (acidolysis vs. hydrogenolysis) establishes DMB as an orthogonal alternative to Bn, particularly valuable in solid-phase peptide synthesis (SPPS) where hydrogenation is incompatible with resin-bound intermediates or where acid-labile side-chain protecting groups (e.g., Boc, tBu) must be removed simultaneously with the N-protecting group.

Protecting Group Strategy Orthogonal Protection SPPS

Quantitative Deprotection in Solid-Phase Peptide Synthesis: DMB vs. PMB for Asparagine/Glutamine Side-Chain Protection

In the context of protecting asparagine and glutamine side-chain amides, the 2,4-dimethoxybenzyl (Dmb) group was quantitatively cleaved by TFA, reaching 100% removal for Boc-Asn(Dmb)-OH and Boc-Gln(Dmb)-OH within 72 h [1]. In contrast, the corresponding p-methoxybenzyl (pmb) derivatives showed significantly slower cleavage kinetics: Boc-Gln(pmb)-OH was particularly sluggish, requiring 12 h for complete removal under TFA conditions, while Boc-Asn(pmb)-OH showed only partial cleavage even after extended times [1]. This quantitative difference directly impacts synthetic efficiency and product purity in SPPS.

SPPS Amide Side-Chain Protection Asparagine Glutamine

Procurement-Driven Application Scenarios for 2,4-Dimethoxybenzyl Isocyanate (CAS 93489-13-5)


Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile Amide Side-Chain Protection

In SPPS protocols employing Fmoc/tBu chemistry, the final global deprotection step uses TFA to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. When asparagine or glutamine residues require protection to prevent side-chain reactions (e.g., dehydration, aspartimide formation), 2,4-dimethoxybenzyl isocyanate is the preferred reagent for introducing the Dmb group. As demonstrated in comparative studies, the Dmb group is quantitatively removed under standard TFA cleavage conditions (72 h, 25 °C), whereas the p-methoxybenzyl (pmb) group shows incomplete or sluggish cleavage [1]. Procuring 2,4-dimethoxybenzyl isocyanate ensures that the final deprotection step yields the desired unprotected peptide in high purity without requiring extended reaction times or alternative cleavage methods.

Orthogonal Protection Strategies in Multi-Step Organic Synthesis

When a synthetic sequence requires two benzyl-type protecting groups that must be removed independently, 2,4-dimethoxybenzyl isocyanate provides the acid-labile Dmb group, while benzyl isocyanate (CAS 103-72-0) or benzyl chloride provides the acid-stable Bn group. The Dmb group can be cleaved with TFA without affecting the Bn group, which remains intact until hydrogenolysis is applied [2]. This orthogonal protection strategy is particularly valuable in carbohydrate chemistry, natural product synthesis, and the construction of complex drug candidates where multiple functional groups must be sequentially unveiled.

Derivatization of Aminoglycoside Antibiotics to Combat Bacterial Resistance

Research programs focused on semi-synthetic aminoglycoside derivatives (e.g., tobramycin, amikacin) can utilize 2,4-dimethoxybenzyl isocyanate to introduce a temporary Dmb protecting group on amine functionalities. As demonstrated in the synthesis of 6″-deoxy-6″-ureidotobramycin, the Dmb group is easily removed alongside Boc protecting groups using TFA, streamlining the synthetic route [3]. This application is directly relevant to medicinal chemistry efforts aiming to overcome aminoglycoside resistance in ESKAPE pathogens (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae).

Prevention of Aspartimide Formation in Difficult Peptide Sequences

During Fmoc-SPPS, certain sequences (particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs) are prone to aspartimide formation, a major side reaction that reduces yield and complicates purification. Incorporation of a 2,4-dimethoxybenzyl (Dmb) backbone amide protecting group on the residue adjacent to the aspartic acid residue has been shown to overcome aspartimide formation, enabling the synthesis of N-linked glycopeptides in excellent yield [4]. 2,4-Dimethoxybenzyl isocyanate serves as a key building block for introducing this Dmb group, making it a critical procurement item for laboratories synthesizing aggregation-prone or aspartimide-susceptible peptides.

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